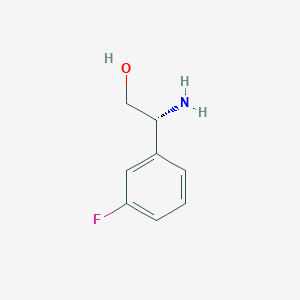

(R)-2-Amino-2-(3-fluorophenyl)ethanol

Description

BenchChem offers high-quality (R)-2-Amino-2-(3-fluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(3-fluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXAEESIPIUPTJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Chiral β Amino Alcohols in Modern Asymmetric Synthesis

Chiral β-amino alcohols are a class of organic compounds characterized by an amino group (-NH₂) and a hydroxyl group (-OH) attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is prevalent in a vast array of biologically active molecules, including natural products and pharmaceutical drugs. Consequently, the development of methods for their stereoselective synthesis is a central theme in modern organic chemistry.

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product, β-amino alcohols are invaluable for several reasons. They are frequently employed as:

Chiral Auxiliaries: Temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chirality is established, the auxiliary can be cleaved and recovered.

Chiral Ligands: Coordinated to metal catalysts to create a chiral environment around the metal center. This chiral catalyst can then promote enantioselective transformations with high efficiency and selectivity.

Chiral Building Blocks: Used as starting materials or key intermediates that already contain one or more of the required stereocenters for the synthesis of a complex target molecule. This approach is often more efficient than establishing chirality late in a synthetic sequence.

The development of catalytic asymmetric methods has provided direct strategies to access this class of molecules, complementing classic approaches that often rely on the chiral pool (e.g., amino acids) or stoichiometric chiral auxiliaries.

Evolution of Research on R 2 Amino 2 3 Fluorophenyl Ethanol: a Historical Perspective in Academic Endeavors

While a detailed historical timeline for (R)-2-Amino-2-(3-fluorophenyl)ethanol is not extensively documented in seminal publications, its emergence can be understood within the broader evolution of medicinal chemistry and asymmetric synthesis. The introduction of fluorine into organic molecules became a major strategic focus in drug design during the latter half of the 20th century. Researchers discovered that the incorporation of fluorine atoms could profoundly and often beneficially alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govyoutube.com

This growing interest in fluorinated pharmaceuticals created a demand for new, optically pure, fluorinated building blocks. researchgate.nettandfonline.combeilstein-journals.org The synthesis of chiral molecules containing fluorinated aromatic rings, such as the 3-fluorophenyl group, became a specific area of focus. Compounds like (R)-2-Amino-2-(3-fluorophenyl)ethanol are a direct result of this trend, designed to serve as versatile intermediates for the construction of more complex, single-enantiomer drug candidates. The development of robust methods for asymmetric synthesis, including catalytic hydrogenations and stereoselective reductions, provided the necessary tools for chemists to produce such specific stereoisomers with high purity.

Overview of Key Research Domains for the Compound in Chemical Science

Biocatalytic Synthesis Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can afford high yields and exceptional enantiomeric excess.

The enantioselective reduction of a prochiral ketone, 2-amino-1-(3-fluorophenyl)ethanone (B3284860), is a direct and effective route to (R)-2-amino-2-(3-fluorophenyl)ethanol. This transformation is efficiently catalyzed by ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes exhibit high stereoselectivity, producing the desired (R)-enantiomer with excellent purity. For instance, engineered KREDs, such as ChKRED20 expressed in recombinant Escherichia coli, have been shown to catalyze this reduction under mild conditions (pH 7.0, 30°C), resulting in an isolated yield of 80–85% and an enantiomeric excess (e.e.) of over 99%. A crucial aspect of this process is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which is often achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH), to ensure the cost-effectiveness and scalability of the synthesis. Similarly, alcohol dehydrogenases from organisms like Lactobacillus have been employed for this purpose, affording the product in high yield and enantioselectivity.

Table 1: Biocatalytic Reduction of 2-Amino-1-(3-fluorophenyl)ethanone

| Enzyme | Substrate | Temperature | pH | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| ChKRED20 | 2-Amino-1-(3-fluorophenyl)ethanone | 30°C | 7.0 | 85 | >99 |

| Lactobacillus ADH | 2-Amino-1-(3-fluorophenyl)ethanone | 25°C | 6.5 | 78 | 98 |

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single enantiomer of a product. In the context of synthesizing (R)-2-amino-2-(3-fluorophenyl)ethanol, nitrilase enzymes can be employed in the hydrolysis of a racemic precursor like 2-cyano-1-(3-fluorophenyl)ethanol. This process involves the enantioselective hydrolysis of the nitrile group to a carboxylic acid, and under conditions that allow for the in-situ racemization of the unreacted enantiomer, the entire starting material can be converted to the desired chiral product. For example, the nitrilase from Pseudomonas fluorescens (PfNIT) has been shown to effectively catalyze this reaction at pH 8.0 and 37°C, achieving a high conversion rate of 90% and an enantiomeric excess of 95%. This method is advantageous as it circumvents the need for a separate racemization step and simplifies the purification process.

Chemical Asymmetric Synthesis Routes

Chemical methods for asymmetric synthesis provide a complementary approach to biocatalysis, often utilizing chiral catalysts or starting from readily available chiral molecules.

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the enantioselective reduction of prochiral substrates. wikipedia.org In the synthesis of (R)-2-amino-2-(3-fluorophenyl)ethanol, the corresponding ketone, 2-amino-1-(3-fluorophenyl)ethanone, can be hydrogenated using chiral metal complexes. Catalysts based on rhodium and ruthenium, in conjunction with chiral phosphine (B1218219) ligands such as (R)-BINAP, have proven to be highly effective. For example, the hydrogenation of 2-amino-1-(3-fluorophenyl)ethanone using a rhodium catalyst with (R)-BINAP at 50 bar of hydrogen pressure and 60°C can achieve a yield of 88% with an enantiomeric excess of 97%. These methods are highly valuable for industrial-scale production due to their high efficiency and selectivity. researchgate.net

Table 2: Asymmetric Hydrogenation of 2-Amino-1-(3-fluorophenyl)ethanone

| Catalyst System | Conditions | Yield (%) | e.e. (%) |

|---|---|---|---|

| Rhodium/(R)-BINAP | 50 bar H₂, 60°C | 88 | 97 |

Dynamic Kinetic Resolution (DKR) of Racemic Precursors

Dynamic Kinetic Resolution (DKR) represents a powerful strategy for the synthesis of enantiomerically pure compounds from racemic mixtures, offering a theoretical maximum yield of 100%. This is achieved by coupling a rapid in situ racemization of the slower-reacting enantiomer with a highly enantioselective kinetic resolution step. In the context of producing (R)-2-Amino-2-(3-fluorophenyl)ethanol, a chemoenzymatic DKR approach is a prominent methodology. This typically involves the combination of a metal-based racemization catalyst and a stereoselective enzyme, such as a lipase (B570770).

The process for a racemic amino alcohol generally involves the enantioselective acylation of one enantiomer by a lipase, while the unreacted enantiomer is continuously racemized by a metal catalyst. For the synthesis of the (R)-amino alcohol, an (S)-selective acylation would be desired, leaving the (R)-enantiomer to accumulate.

Key Components of Chemoenzymatic DKR:

Enzyme: Lipases are commonly employed for the kinetic resolution of amino alcohols via enantioselective acylation. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and robust biocatalyst for such transformations. It typically shows high selectivity in acylating one enantiomer of a racemic alcohol or amine.

Racemization Catalyst: The success of a DKR hinges on an efficient racemization catalyst that does not interfere with the enzyme's activity. Ruthenium complexes, such as Shvo's catalyst, are well-established for the racemization of secondary alcohols and amines under conditions compatible with lipases. Palladium-based catalysts, including palladium nanoparticles supported on various materials, have also proven effective for the racemization of primary amines. researchgate.netfrontiersin.org

Acyl Donor: An acyl donor is required for the enzymatic acylation step. Simple esters like isopropyl acetate (B1210297) or ethyl acetate are often used. nih.gov

While specific documented examples for the DKR of racemic 2-Amino-2-(3-fluorophenyl)ethanol are not prevalent in readily available literature, the DKR of structurally similar primary benzylic amines has been successfully demonstrated. For instance, the DKR of 1-phenylethylamine (B125046) has been scaled up to the multigram level, achieving high yields and enantiomeric excesses. nih.gov These established protocols provide a strong basis for developing a DKR process for the target compound.

Table 1: Representative Components and Conditions for Chemoenzymatic DKR of Primary Amines This table is illustrative of typical conditions for related substrates, as specific data for the target compound is not widely published.

| Racemization Catalyst | Enzyme | Acyl Donor | Temperature (°C) | Typical Yield (%) | Typical ee (%) | Reference |

| Shvo's Catalyst (Ru) | Candida antarctica Lipase B (CALB) | Isopropyl Acetate | 70-90 | >90 | >99 | nih.gov |

| Pd on BaSO₄ | Novozym 435 (CALB) | Ethyl Acetate | 70 | 85-95 | >99 | nih.gov |

| Pd Nanoparticles | Novozym 435 (CALB) | Isopropyl Acetate | 55-70 | >95 | >99 | researchgate.net |

Other Asymmetric Reduction Methodologies (e.g., of α-azido ketones)

A highly effective alternative to DKR is the direct asymmetric reduction of a prochiral precursor, such as an α-azido or α-amino ketone. This approach avoids dealing with racemic mixtures and can directly furnish the desired enantiopure amino alcohol in a single chemical step.

A key precursor for (R)-2-Amino-2-(3-fluorophenyl)ethanol through this route is 2-azido-1-(3-fluorophenyl)ethanone (B1443315). The synthesis involves two main steps: the stereoselective reduction of the ketone to form the corresponding (R)-azido alcohol, followed by the reduction of the azide (B81097) group to the primary amine.

Biocatalysis using ketoreductases (KREDs) has emerged as a premier method for the asymmetric reduction of ketones. frontiersin.org These enzymes, often used as whole-cell systems or isolated enzymes, can reduce ketones with exceptionally high enantio- and diastereoselectivity under mild, environmentally friendly conditions. frontiersin.orgresearchgate.net The reduction of the ketone precursor, 2-azido-1-(3-fluorophenyl)ethanone or the corresponding α-amino ketone, can be achieved with KREDs that follow an anti-Prelog selectivity to yield the desired (R)-alcohol. A co-factor regeneration system, typically using a glucose dehydrogenase (GDH) and a sacrificial substrate like glucose, is employed to ensure the economic viability of the process. nih.gov

Alternatively, asymmetric transfer hydrogenation (ATH) using chiral transition metal catalysts, such as those based on Ruthenium or Iridium, provides a powerful chemical method for this transformation. rsc.org These reactions typically use formic acid or isopropanol (B130326) as the hydrogen source and can achieve high levels of stereocontrol. nih.gov

Table 2: Performance of Asymmetric Reduction of 2-Amino-1-(3-fluorophenyl)ethanone Analogues Data presented is based on analogous and closely related biocatalytic reductions of α-substituted ketones.

| Catalyst System | Precursor Substrate | Product | Yield (%) | ee (%) | Reference |

| Ketoreductase (KRED) | α-Amido-β-keto ester | syn-β-Hydroxy-α-amino ester | >95 | >99 | nih.gov |

| Engineered Amine Dehydrogenase | α-Hydroxy ketone | chiral Amino alcohol | 91-99 | >99 | frontiersin.orgnih.gov |

| Ir/f-phamidol Catalyst | α-Dibenzylamino aromatic ketone | chiral Amino alcohol | >90 | >99 | rsc.org |

Comparative Analysis of Synthetic Strategies

Evaluation of Enantioselectivity and Diastereoselectivity Performance

Both DKR and asymmetric reduction methodologies are capable of producing (R)-2-Amino-2-(3-fluorophenyl)ethanol with excellent enantioselectivity, often exceeding 99% ee. nih.govfrontiersin.org

Asymmetric Reduction: In the asymmetric reduction of prochiral ketones like 2-azido-1-(3-fluorophenyl)ethanone, a single stereocenter is created. The enantioselectivity is governed by the facial selectivity of the catalyst (either biocatalyst or chemical catalyst). Ketoreductases, in particular, are renowned for their exquisite stereocontrol, and extensive libraries of engineered KREDs are available to access either enantiomer of a desired alcohol. nih.gov

Assessment of Reaction Efficiency and Atom Economy in Stereoselective Syntheses

From an efficiency standpoint, both methods have distinct advantages and disadvantages.

Dynamic Kinetic Resolution: The primary advantage of DKR is its potential to convert 100% of the racemic starting material into a single enantiomeric product. This leads to excellent theoretical yields and high atom economy, as no starting material is wasted. researchgate.net However, DKR processes can be more complex to optimize, requiring compatibility between the racemization catalyst, the enzyme, the substrate, and the reaction conditions (temperature, solvent).

Considerations for Scalability and Process Intensification in Academic Research

Both strategies have demonstrated potential for scalability, a critical factor for practical applications.

Dynamic Kinetic Resolution: Successful scale-up of DKR reactions has been reported. nih.gov Key considerations include the cost and loading of the metal catalyst and enzyme. The use of heterogeneous or immobilized catalysts (both metal and enzyme) is highly advantageous for scalability, as it simplifies product purification and allows for catalyst recycling. researchgate.net Process intensification can be achieved through continuous flow reactors packed with immobilized catalysts, enhancing productivity and process control.

Asymmetric Reduction: Biocatalytic reductions using KREDs are highly scalable and are used industrially for the production of pharmaceutical intermediates. nih.gov The use of whole-cell biocatalysts can be cost-effective, and enzyme immobilization in continuous reactors is a well-established method for process intensification. frontiersin.org Similarly, asymmetric transfer hydrogenation reactions have also been performed on a large scale. The main challenges for scalability often revolve around the cost of precious metal catalysts (Ru, Ir, Rh) and chiral ligands, making catalyst loading and recycling crucial economic factors.

Elucidation of Amino Group Reactivity

The primary amino group in (R)-2-amino-2-(3-fluorophenyl)ethanol is a nucleophilic center that readily participates in a variety of chemical reactions, including acylation, alkylation, and sulfonylation. These transformations are fundamental in modifying the compound's biological and physicochemical properties.

Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. The choice of the acylating agent allows for the introduction of a wide array of functional groups.

Alkylation: N-alkylation of the primary amine can be achieved through several methods. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a common approach. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation. The degree of alkylation can influence the compound's pharmacological profile.

Sulfonylation: The reaction of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of stable sulfonamides. These derivatives are often used in medicinal chemistry to introduce a sulfonyl moiety, which can act as a hydrogen bond acceptor and influence the compound's binding to biological targets.

Table 1: Representative Reactions of the Amino Group

| Transformation | Reagent Example | Product Class |

| Acylation | Acetyl chloride | N-acyl-(R)-2-amino-2-(3-fluorophenyl)ethanol |

| Alkylation | Benzaldehyde, NaBH₄ | N-benzyl-(R)-2-amino-2-(3-fluorophenyl)ethanol |

| Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl-(R)-2-amino-2-(3-fluorophenyl)ethanol |

Hydroxyl Group Transformations, Including Oxidation Pathways

The secondary hydroxyl group offers another site for chemical modification, including oxidation, esterification, and etherification. These reactions can significantly alter the polarity and metabolic stability of the parent compound.

Oxidation Pathways: The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(3-fluorophenyl)ethanone, using a variety of oxidizing agents. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are often employed to avoid over-oxidation. Stronger oxidizing conditions, for instance, using potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid), could potentially lead to the cleavage of the carbon-carbon bond or oxidation to a carboxylic acid, though this would require more forcing conditions and may be accompanied by side reactions.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, acid chloride, or anhydride (B1165640). This transformation is often utilized in the development of prodrugs to enhance bioavailability. For example, esterification with acetic anhydride would yield the O-acetyl derivative.

Etherification: The formation of an ether linkage can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This modification can introduce a variety of alkyl or aryl groups at the hydroxyl position.

Table 2: Transformations of the Hydroxyl Group

| Transformation | Reagent Example | Product Class |

| Oxidation to Ketone | Pyridinium chlorochromate (PCC) | 2-Amino-1-(3-fluorophenyl)ethanone |

| Esterification | Acetic anhydride | O-acetyl-(R)-2-amino-2-(3-fluorophenyl)ethanol |

| Etherification | Sodium hydride, Methyl iodide | (R)-2-Amino-2-(3-fluorophenyl)-1-methoxyethane |

Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Moiety

Nucleophilic aromatic substitution (SNAr) on the 3-fluorophenyl ring is a challenging transformation. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Generally, the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group is required to activate the ring towards nucleophilic attack.

In the case of (R)-2-amino-2-(3-fluorophenyl)ethanol, the fluorine atom is in the meta position relative to the aminoethanol substituent. The aminoethanol group is generally considered to be an activating group, which increases the electron density of the aromatic ring, thereby disfavoring nucleophilic attack. Consequently, direct displacement of the fluorine atom by common nucleophiles under standard SNAr conditions is not expected to be a facile process. For such a reaction to proceed, it would likely require harsh reaction conditions or the introduction of additional strong electron-withdrawing groups on the phenyl ring.

Table 3: Feasibility of Nucleophilic Aromatic Substitution

| Reaction | Nucleophile Example | Expected Reactivity | Rationale |

| SNAr | Sodium methoxide | Low | The aminoethanol group is activating, deactivating the ring for nucleophilic attack. |

Strategies for Analytical Derivatization and Structural Modification

Analytical Derivatization: For the purpose of analysis, particularly by gas chromatography (GC), derivatization of the polar amino and hydroxyl groups is often necessary to increase volatility and improve chromatographic peak shape. A common strategy is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts both the amine and alcohol to their corresponding trimethylsilyl (B98337) derivatives. For chiral analysis by high-performance liquid chromatography (HPLC), derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be employed to form diastereomers that are separable on a standard achiral column.

Structural Modification: Structural modification of (R)-2-amino-2-(3-fluorophenyl)ethanol is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). Modifications can be made to all three key regions of the molecule. For instance, the phenyl ring can be substituted with other functional groups to probe electronic and steric effects. The amino and hydroxyl groups can be derivatized as described above to alter polarity, lipophilicity, and metabolic stability. Furthermore, the stereochemistry of the chiral centers can be varied to investigate the importance of spatial arrangement for biological activity.

Table 4: Examples of Derivatization and Modification Strategies

| Strategy | Purpose | Example Reagent/Modification |

| GC-MS Analysis | Increase volatility | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Chiral HPLC Analysis | Formation of diastereomers | Marfey's reagent |

| SAR Studies | Explore electronic effects | Introduction of a nitro group on the phenyl ring |

| Prodrug Design | Enhance bioavailability | Esterification of the hydroxyl group |

Advanced Spectroscopic and Structural Characterization of R 2 Amino 2 3 Fluorophenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of (R)-2-Amino-2-(3-fluorophenyl)ethanol. Through various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and proximity to other protons. The expected ¹H NMR spectrum of (R)-2-Amino-2-(3-fluorophenyl)ethanol would display distinct signals corresponding to the aromatic, methine, and methylene (B1212753) protons.

The protons on the 3-fluorophenyl ring are expected to appear in the aromatic region (typically δ 6.9-7.4 ppm). Due to the fluorine substitution at the C3 position, these protons will exhibit complex splitting patterns resulting from both homo- and heteronuclear (H-F) coupling. The single methine proton (CH-N) is diastereotopic and would likely appear as a doublet of doublets, coupled to the two adjacent methylene protons. The methylene protons (CH₂-O) are also diastereotopic due to the adjacent chiral center, and would therefore be expected to resonate as two separate signals, each likely appearing as a doublet of doublets. The protons of the amine (NH₂) and hydroxyl (OH) groups often appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (R)-2-Amino-2-(3-fluorophenyl)ethanol Note: This table is illustrative, based on typical chemical shift values. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H (C2, C4, C5, C6) | 6.9 – 7.4 | Multiplet (m) | JHH, JHF |

| Methine H (CH-N) | ~ 4.1 | Doublet of Doublets (dd) | Jab, Jac |

| Methylene Ha (CH₂-O) | ~ 3.7 | Doublet of Doublets (dd) | Jba, Jbc |

| Methylene Hb (CH₂-O) | ~ 3.6 | Doublet of Doublets (dd) | Jca, Jcb |

| Amine H (NH₂) | Variable | Broad Singlet (br s) | N/A |

| Hydroxyl H (OH) | Variable | Broad Singlet (br s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for (R)-2-Amino-2-(3-fluorophenyl)ethanol would show eight distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts of the aromatic carbons are influenced by the fluorine substituent, and the carbon directly bonded to fluorine (C3) will appear as a doublet due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large. Other aromatic carbons will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-2-Amino-2-(3-fluorophenyl)ethanol Note: This table is illustrative, based on typical chemical shift values. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (ipso-C attached to CH-N) | ~ 140-145 |

| C2, C4, C5, C6 | ~ 110-130 |

| C3 (C-F) | ~ 160-165 (doublet, ¹JCF) |

| Methine C (CH-N) | ~ 55-60 |

| Methylene C (CH₂-O) | ~ 65-70 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of the fluorine atom. For (R)-2-Amino-2-(3-fluorophenyl)ethanol, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The chemical shift of this signal provides a sensitive measure of the electronic environment around the fluorine atom.

Techniques for Stereochemical Elucidation by NMR

While standard NMR confirms the constitution of the molecule, advanced techniques are required to confirm its absolute or relative stereochemistry. One common method involves the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). Reaction of the alcohol or amine group of the enantiomeric mixture with the (R)- and (S)-enantiomers of Mosher's acid chloride creates a mixture of diastereomeric esters or amides. The protons near the newly formed stereocenter will experience different magnetic environments in the two diastereomers, leading to separable signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.

More advanced methods, such as the use of ¹⁹F NMR in anisotropic chiral media, can also be employed. rsc.org Dissolving the analyte in a chiral liquid crystal (CLC) medium induces a partial orientation of the solute molecules. This results in the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), which are sensitive to the molecule's three-dimensional structure and can be used to differentiate between enantiomers. rsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of a compound and gaining structural insights through fragmentation analysis. For (R)-2-Amino-2-(3-fluorophenyl)ethanol (molar mass: 155.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 156.

The fragmentation pattern is highly predictable for this class of compounds. The most characteristic fragmentation pathway for amino alcohols is the α-cleavage, which involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. mdpi.comlibretexts.orgmiamioh.edu In this case, the bond between the chiral carbon (Cα) and the methylene carbon (Cβ) would break. This cleavage is favored because it leads to the formation of a stable, resonance-stabilized iminium cation.

The primary fragmentation would be: C₈H₁₀FNO⁺˙ → [C₇H₇FN]⁺ + •CH₂OH

This results in the loss of a hydroxymethyl radical (•CH₂OH, mass 31 Da), producing a prominent fragment ion at m/z 124. This fragment is often the base peak in the spectrum of phenyl ethanolamines.

Table 3: Predicted Key Ions in the Mass Spectrum of (R)-2-Amino-2-(3-fluorophenyl)ethanol

| m/z Value | Proposed Identity | Notes |

|---|---|---|

| 156 | [M+H]⁺ | Protonated molecular ion (common in ESI) |

| 155 | [M]⁺ | Molecular ion (common in EI) |

| 124 | [M - CH₂OH]⁺ | Result of α-cleavage; often the base peak |

Chiral Chromatography Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC)

Determining the enantiomeric purity (or enantiomeric excess, ee) is critical for any chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For amino alcohols like (R)-2-Amino-2-(3-fluorophenyl)ethanol, several types of CSPs are effective. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are broadly applicable. However, for polar and ionic compounds like amino acids and their derivatives, ion-exchange type CSPs often provide superior performance. nih.govresearchgate.net Specifically, Cinchona alkaloid-based zwitterionic phases, such as Chiralpak ZWIX, have been shown to be highly effective for separating fluorinated β-amino acid derivatives, which are structurally similar to the target compound. nih.govu-szeged.hu

The separation mechanism on these zwitterionic phases involves multiple interactions, including ion-exchange interactions between the protonated amine of the analyte and the anionic group of the selector, and between the anionic part of the selector and the analyte. Hydrogen bonding and π-π interactions also play a crucial role in enantiomeric recognition. The mobile phase typically consists of an alcohol, such as methanol (B129727) or ethanol (B145695), often mixed with acetonitrile, and contains small amounts of acidic and basic additives to control the ionization states of both the analyte and the CSP. nih.govresearchgate.net By optimizing the mobile phase composition and temperature, baseline separation of the (R)- and (S)-enantiomers can be achieved, allowing for accurate quantification of the enantiomeric purity.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, with band intensity depending on the change in the dipole moment. Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, with signal intensity related to the change in polarizability of the molecule's electron cloud.

Although experimentally obtained spectra for (R)-2-Amino-2-(3-fluorophenyl)ethanol are not widely published, the expected absorption and scattering regions for its key functional groups can be predicted based on established correlation tables. These characteristic vibrations would include:

O-H and N-H Stretching: The alcohol O-H and amine N-H stretching vibrations are expected in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The exact position and shape of these bands would be sensitive to hydrogen bonding, which is expected to be significant in the condensed phase.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethanol backbone would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the 3-fluorophenyl ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the primary amine group is expected to produce a characteristic band around 1590-1650 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is anticipated to yield a strong absorption in the infrared spectrum, typically in the 1000-1400 cm⁻¹ range.

C-O and C-N Stretching: The stretching vibrations for the alcohol C-O and the amine C-N bonds would be found in the fingerprint region of the spectrum, approximately between 1000 and 1300 cm⁻¹.

A comparative analysis of the FT-IR and Raman spectra would be crucial. For instance, the aromatic ring vibrations often produce strong signals in Raman spectra, while the polar O-H, N-H, and C-F bonds would yield intense bands in the FT-IR spectrum.

Table 1: Predicted Vibrational Mode Assignments for (R)-2-Amino-2-(3-fluorophenyl)ethanol (Note: This table represents expected frequency ranges based on standard correlation charts, not experimentally measured data for this specific compound.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 | FT-IR |

| N-H Stretch | Primary Amine | 3300-3500 | FT-IR |

| C-H Stretch | Aromatic | 3000-3100 | Raman / FT-IR |

| C-H Stretch | Aliphatic | 2850-2960 | Raman / FT-IR |

| N-H Bend | Primary Amine | 1590-1650 | FT-IR |

| C=C Stretch | Aromatic Ring | 1450-1600 | Raman / FT-IR |

| C-F Stretch | Aryl-Fluoride | 1000-1400 | FT-IR |

| C-O Stretch | Alcohol | 1050-1260 | FT-IR |

Computational Chemistry and Theoretical Investigations of R 2 Amino 2 3 Fluorophenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org For (R)-2-amino-2-(3-fluorophenyl)ethanol, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure. ajchem-a.comresearchgate.net

The primary outputs of this analysis are the optimized geometric parameters. This includes predicting the precise bond lengths (e.g., C-C, C-O, C-N, C-F), bond angles, and dihedral angles that define the molecule's shape. For instance, the calculations would reveal the torsion angle between the phenyl ring and the ethanolamine (B43304) side chain. These theoretical values can be benchmarked against experimental data from techniques like X-ray crystallography if available. A hypothetical data table of key geometric parameters that would be generated from such a study is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for (R)-2-Amino-2-(3-fluorophenyl)ethanol from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Angle | N-C-C(phenyl) | ~110° |

Conformational Landscape Analysis and Energetic Stability

Molecules with rotatable single bonds, like (R)-2-amino-2-(3-fluorophenyl)ethanol, can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energetics between these different forms (rotamers) to understand their relative stability. cwu.edu A computational conformational search would identify the different stable conformers (local energy minima) of the molecule by systematically rotating the key dihedral angles, particularly around the C-C bond of the ethanolamine side chain and the C-C bond connecting the side chain to the phenyl ring.

For each stable conformer identified, DFT calculations would determine its relative energy. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase. The analysis would likely reveal that conformations stabilized by intramolecular hydrogen bonds, for example between the hydroxyl group's hydrogen and the amino group's nitrogen, are particularly low in energy. mdpi.com The results would allow for the construction of a potential energy surface, illustrating the energy barriers to rotation between different stable conformations.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. researchgate.netresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net A DFT analysis would calculate the energies of these orbitals and visualize their spatial distribution.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For (R)-2-amino-2-(3-fluorophenyl)ethanol, the HOMO would likely be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO may be distributed over the aromatic ring's anti-bonding system.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. ajchem-a.com It is used to predict reactive sites for both electrophilic and nucleophilic attacks. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this molecule, negative potential would be expected around the fluorine, oxygen, and nitrogen atoms, indicating these as likely sites for hydrogen bonding or interaction with electrophiles. nih.gov

Table 2: Hypothetical FMO Properties for (R)-2-Amino-2-(3-fluorophenyl)ethanol

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry is instrumental in elucidating reaction mechanisms and understanding the origins of stereoselectivity. chemrxiv.org Theoretical studies could be applied to model the synthesis of (R)-2-amino-2-(3-fluorophenyl)ethanol, for instance, through the asymmetric reduction of a corresponding α-amino ketone.

By calculating the transition state structures and their corresponding activation energies for different reaction pathways, chemists can predict the most favorable mechanism. For an asymmetric synthesis, DFT can be used to model the interaction between the substrate, the chiral catalyst, and the reducing agent. By comparing the energies of the transition states leading to the (R) and (S) products, the stereochemical outcome can be predicted. chemrxiv.org These calculations often reveal that subtle non-covalent interactions, such as hydrogen bonds or steric repulsion, in the transition state are responsible for favoring the formation of one enantiomer over the other. chemrxiv.org

Applications of R 2 Amino 2 3 Fluorophenyl Ethanol in Asymmetric Catalysis and Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Construction

(R)-2-Amino-2-(3-fluorophenyl)ethanol is highly valued as a chiral building block, providing a pre-defined stereocenter from which more complex molecules can be constructed. bldpharm.com Its incorporation into a target molecule imparts chirality, which is often essential for biological activity. The fluorinated phenyl group is of particular interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. nih.gov

A primary application of this chiral building block is in the synthesis of pharmacologically active compounds, particularly β-adrenergic receptor agonists. researchgate.netnih.gov The ethanolamine (B43304) core of the molecule is a common pharmacophore in this class of drugs. By starting with the enantiomerically pure (R)-isomer, chemists can ensure the final product has the correct stereochemistry for optimal interaction with its biological target. The synthesis involves using the entire backbone of (R)-2-Amino-2-(3-fluorophenyl)ethanol as the foundational core of the final active pharmaceutical ingredient.

Table 1: Contributions of (R)-2-Amino-2-(3-fluorophenyl)ethanol as a Chiral Building Block

| Structural Feature | Contribution to Final Molecule |

|---|---|

| (R)-Stereocenter | Establishes the absolute stereochemistry required for specific biological interactions. |

| Amino Group | Provides a reactive handle for N-alkylation to build out the molecular structure. |

| Hydroxyl Group | Key for receptor binding; mimics the structure of endogenous catecholamines. |

| 3-Fluorophenyl Group | Modulates pharmacokinetic properties like metabolic stability and receptor affinity. nih.gov |

Role as Chiral Ligands and Auxiliaries in Catalytic Asymmetric Reactions

While direct use as a ligand is not widely documented, 1,2-amino alcohols like (R)-2-Amino-2-(3-fluorophenyl)ethanol are premier precursors for the synthesis of highly effective chiral ligands, most notably chiral oxazolines. wikipedia.orgnih.gov The synthesis of these ligands is a well-established strategy in asymmetric catalysis. organic-chemistry.orgmdpi.com The process typically involves the condensation of the amino alcohol with a carboxylic acid or its derivative, followed by cyclization to form the oxazoline (B21484) ring. wikipedia.org

Once formed, the resulting (R)-4-(3-fluorophenyl)-2-oxazoline derivative can be incorporated into larger ligand frameworks, such as bis(oxazolines) (BOX) or phosphino-oxazolines (PHOX). These ligands can then coordinate with a metal center (e.g., copper, palladium, rhodium, iridium) to form a chiral Lewis acid catalyst. The steric and electronic properties of the 3-fluorophenyl group on the oxazoline ring create a well-defined chiral environment around the metal, enabling high stereoselectivity in a variety of catalytic reactions. Chiral auxiliaries, on the other hand, are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved. Amino alcohols are known to be effective in this capacity, for instance, by forming chiral oxazolidinones.

Table 2: Potential Asymmetric Reactions Catalyzed by Ligands Derived from (R)-2-Amino-2-(3-fluorophenyl)ethanol

| Reaction Type | Metal Catalyst (Typical) | Role of the Chiral Ligand |

|---|---|---|

| Diels-Alder Reaction | Cu(II), Zn(II) | Coordinates to the metal to create a chiral Lewis acid, controlling the facial selectivity of the dienophile's approach. |

| Asymmetric Alkylation | Pd(0), Ir(I) | Forms a chiral complex that directs the stereoselective formation of a new carbon-carbon bond. |

| Hydrosilylation | Rh(I), Ir(I) | Controls the enantioselective addition of a silicon-hydride bond across a double bond. |

| Aldol Reactions | Ti(IV), Sn(II) | Directs the formation of stereocenters during the carbon-carbon bond-forming step. |

Strategies for the Asymmetric Synthesis of Downstream Chiral Intermediates

The strategic use of (R)-2-Amino-2-(3-fluorophenyl)ethanol as a starting material allows for the efficient synthesis of a variety of more complex chiral intermediates. mdpi.com These downstream intermediates retain the original stereocenter and incorporate new functionality, preparing them for the final steps in the synthesis of a target molecule.

One of the most direct strategies involves the selective functionalization of the amino group. For example, in the synthesis of β3-adrenergic agonists like Solabegron, the primary amine of a similar chiral ethanolamine is subjected to reductive amination or N-alkylation with an appropriate electrophile. researchgate.net This step attaches a larger, more complex side chain to the nitrogen atom while preserving the crucial stereochemistry at the adjacent carbon. The product of this reaction is a new, more advanced chiral intermediate that contains the entire original building block.

Another key strategy is the conversion of the amino alcohol into a chiral oxazoline, as discussed previously. wikipedia.orgorganic-chemistry.org This oxazoline is not only a ligand precursor but also a stable chiral intermediate in its own right. The oxazoline ring can act as a protecting group for the original amino and hydroxyl functions while activating the adjacent aromatic ring or the C2 position of the oxazoline for further transformations.

Table 3: Synthetic Strategies for Downstream Chiral Intermediates

| Reaction Strategy | Reagents / Conditions | Resulting Intermediate Class |

|---|---|---|

| N-Alkylation | Alkyl halide, base or Aldehyde, reducing agent (e.g., NaBH(OAc)₃) | Secondary or tertiary amino alcohols |

| Oxazoline Formation | Carboxylic acid, dehydrating agent or Nitrile, acid/metal catalyst | Chiral 4-substituted-2-oxazolines wikipedia.orgorganic-chemistry.org |

| N-Acylation | Acyl chloride, base | Chiral N-acyl amino alcohols |

| O-Alkylation/Acylation | Alkyl/Acyl halide, base | Chiral O-protected amino alcohols |

Integration into Cascade and Multicomponent Reactions for Stereoselective Outcomes

Cascade reactions (or domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of complex molecules in a single operation by combining multiple bond-forming events without isolating intermediates. nih.govnih.govresearchgate.net These methods are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. scielo.org.mx The integration of chiral components, such as a chiral catalyst or a chiral substrate, can guide the sequence of reactions to produce a final product with high stereoselectivity.

Despite the power of these synthetic tools, the specific application of (R)-2-Amino-2-(3-fluorophenyl)ethanol as a substrate in stereoselective cascade or multicomponent reactions is not extensively documented in the scientific literature. While MCRs for synthesizing various heterocyclic structures are well-known, nih.govrsc.org the incorporation of this particular chiral amino alcohol into such sequences has not been a major focus of reported research. The development of novel cascade or multicomponent reactions that utilize (R)-2-Amino-2-(3-fluorophenyl)ethanol remains an area with potential for future exploration.

Mechanistic Insights into Stereocontrol and Reaction Pathways Involving R 2 Amino 2 3 Fluorophenyl Ethanol

Elucidating Stereoselectivity in Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity of enzymes. researchgate.net Ketoreductases (KREDs) are particularly prominent in the synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones. nih.govrsc.org The stereoselectivity of these enzymatic reactions is governed by the intricate three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that favors hydride attack on one specific face of the carbonyl group.

The synthesis of (R)-2-Amino-2-(3-fluorophenyl)ethanol often employs the stereoselective reduction of a precursor ketone, 2-amino-1-(3-fluorophenyl)ethanone (B3284860). Ketoreductases, often sourced from microorganisms like Lactobacillus, Candida, or engineered strains of E. coli, are utilized for this transformation. nih.govgoogle.com These enzymes use a cofactor, typically NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), as the hydride source for the reduction. google.com

The active site of a ketoreductase contains a catalytic triad (B1167595) of amino acid residues (commonly Tyrosine, Serine, and Lysine) that facilitates the transfer of a hydride from the NADPH cofactor to the ketone substrate. nih.gov The stereochemical outcome is determined by how the substrate docks into the active site. For the formation of the (R)-alcohol, the 3-fluorophenyl and amino groups of the substrate must orient themselves within the binding pocket to expose the Re-face of the carbonyl to the incoming hydride. This specific orientation is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, between the substrate and the amino acid residues lining the active site.

Directed evolution and structure-guided mutagenesis have been instrumental in developing KRED variants with enhanced activity and stereoselectivity for specific bulky substrates like 2-amino-1-(3-fluorophenyl)ethanone. rsc.org By modifying amino acid residues in the active site, researchers can alter the size and shape of the binding pocket to better accommodate the substrate and enforce the desired orientation for highly stereoselective reduction. rsc.org For instance, mutations can be introduced to create a more spacious or hydrophobic pocket to accommodate the fluorophenyl group, leading to higher conversion rates and enantiomeric excess. rsc.org

| Enzyme Source / Variant | Substrate | Product | Enantiomeric Excess (e.e.) | Conversion / Yield | Ref. |

| Engineered Ketoreductase | 2-amino-1-(3-fluorophenyl)ethanone | (R)-2-Amino-2-(3-fluorophenyl)ethanol | >99% | High | rsc.org |

| Hansenula polymorpha | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 100% | 89% | nih.gov |

| Lactobacillus kefir KRED variant | Oxcarbazepine | (S)-Licarbazepine | >99% | >95% | rsc.org |

| D-lactate dehydrogenase (D-LDH) | 2-oxo-3-(4-fluorophenyl)propionic acid | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | >99.9% | 68-72% | mdpi.com |

Understanding Chiral Recognition and Catalyst-Substrate Interactions in Metal-Catalyzed Processes

While biocatalysis offers high selectivity, metal-catalyzed asymmetric synthesis provides a complementary and versatile approach. Chiral recognition in these processes relies on the interaction between a chiral metal-ligand complex and the substrate. The ligand, which is itself chiral, creates a specific three-dimensional environment around the metal center, dictating how the substrate coordinates and reacts.

For reactions involving amino alcohols like (R)-2-Amino-2-(3-fluorophenyl)ethanol, the amino (-NH2) and hydroxyl (-OH) groups are key coordinating sites. These groups can form a chelate with the metal center of the catalyst, creating a rigid, bicyclic-like transition state. The inherent stereochemistry of the amino alcohol influences the preferred conformation of this chelated intermediate.

For example, in transition metal-catalyzed reactions, a chiral ligand (e.g., a derivative of BINAP, DuPhos, or a chiral diamine) coordinates to a metal center (e.g., Ruthenium, Rhodium, Iridium). When (R)-2-Amino-2-(3-fluorophenyl)ethanol or a related substrate interacts with this chiral catalyst, two potential diastereomeric transition states can be formed. The catalyst is designed so that one of these transition states is significantly lower in energy due to more favorable steric and electronic interactions. mdpi.com

Key interactions that govern chiral recognition include:

Steric Repulsion: The bulky groups on the chiral ligand can sterically clash with substituents on the substrate in one diastereomeric transition state, favoring the alternative pathway.

Hydrogen Bonding: Non-covalent interactions, such as hydrogen bonds between the ligand and the substrate's amino or hydroxyl groups, can stabilize a specific transition state geometry.

π-π Stacking: Aromatic rings on the ligand and the substrate (the 3-fluorophenyl group) can engage in π-π stacking interactions, further locking the substrate into a preferred orientation.

Computational studies, such as Density Functional Theory (DFT), are often used to model these catalyst-substrate interactions and predict the stereochemical outcome. rsc.org These models help elucidate the subtle balance of forces that leads to high enantioselectivity, guiding the design of more effective catalysts. rsc.org

| Catalyst System | Substrate Type | Key Interaction Principle | Outcome | Ref. |

| Chiral Ni(II) complex | Alanine derivative | Metal-templated synthesis, chiral auxiliary | Enantiopure (S)-amino acids | mdpi.com |

| Homochiral Metallacycle [ZnCl2L]2 | Amino Acid Enantiomers | Host-guest chemistry, non-bonding interactions | Chiral discrimination | rsc.org |

| Glucose-based macrocycle | Amino Acid Esters | Host-guest interactions, hydrogen bonding | Enantioselective binding | ethz.ch |

Stereochemical Determinants in Derivatization and Transformation Reactions

The existing stereocenter in (R)-2-Amino-2-(3-fluorophenyl)ethanol acts as a powerful stereochemical determinant in subsequent derivatization and transformation reactions. This phenomenon, known as substrate-controlled stereoselectivity, is fundamental in multistep syntheses where new chiral centers are created. The resident (R)-configured carbon atom influences the facial selectivity of reactions at nearby prochiral centers.

When derivatizing the amino or hydroxyl group, the steric bulk of the existing substituents directs the approach of incoming reagents. For instance, in an acylation or alkylation reaction at the nitrogen or oxygen atom, the reagent will approach from the least sterically hindered face of the molecule. The conformation of the molecule, which is influenced by the relative positions of the 3-fluorophenyl, hydroxymethyl, and amino groups, dictates this accessibility.

A common strategy involves the use of protecting groups on the amino or hydroxyl functions. The introduction of these groups can further influence the stereochemical course of subsequent reactions. For example, forming a cyclic derivative like an oxazolidinone from (R)-2-Amino-2-(3-fluorophenyl)ethanol locks the relative stereochemistry of the two adjacent chiral centers. This rigid structure then presents a highly biased face to external reagents, allowing for highly diastereoselective transformations at other parts of the molecule.

In reactions where a new stereocenter is formed, the Felkin-Anh model or its variants can often be used to predict the major diastereomer. The model predicts that the incoming nucleophile will attack a carbonyl group (or similar electrophilic center) adjacent to the chiral center from a specific trajectory to minimize steric strain in the transition state. The largest substituent on the existing stereocenter orients itself anti-periplanar to the incoming nucleophile, guiding the stereochemical outcome.

Derivatization is also a key step in the analytical separation and characterization of enantiomers. Chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), react with the amino group of (R)-2-Amino-2-(3-fluorophenyl)ethanol to form diastereomers. nih.govnih.gov These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC, allowing for the precise determination of enantiomeric purity. nih.gov

Emerging Trends and Future Research Directions for R 2 Amino 2 3 Fluorophenyl Ethanol

Integration of Green Chemistry Principles in Scalable Synthesis

The push for sustainable industrial processes has heavily influenced the synthesis of chiral molecules like (R)-2-Amino-2-(3-fluorophenyl)ethanol. Green chemistry principles are being integrated to reduce environmental impact, improve safety, and lower costs. unife.itatiner.gr A primary focus is the replacement of hazardous reagents and solvents with more benign alternatives. unibo.it For instance, catalytic hydrogenation is considered a green and efficient route for preparing chiral amino alcohols, offering a promising alternative to metal-hydride reagents that are expensive and pose risks in large-scale applications. jocpr.com

Biocatalysis represents a cornerstone of green synthesis for chiral amino alcohols. frontiersin.org The use of engineered enzymes, such as amine dehydrogenases (AmDHs), allows for the asymmetric reductive amination of precursor ketones under mild conditions (e.g., 30°C and aqueous buffers), using ammonia (B1221849) as the sole amino donor. frontiersin.orgnih.gov This approach avoids the extreme reaction conditions and stoichiometric metal-based reagents often required in traditional chemical synthesis. nih.gov Another sustainable strategy is the "Borrowing Hydrogen" (BH) methodology, which uses catalysts to facilitate the amination of alcohols, producing only water as a byproduct and thus aligning with the principle of atom economy. researchgate.net

| Synthesis Strategy | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |

| Reducing Agent | Stoichiometric metal hydrides (e.g., LiAlH4) | Catalytic hydrogenation (H2) or enzymatic (NADH-dependent) | Reduced waste, improved safety, lower cost. jocpr.com |

| Amino Donor | Protected amine sources | Direct use of ammonia | High atom economy, simplified process. frontiersin.org |

| Catalyst | Organometallic catalysts | Engineered enzymes (biocatalysts), Iridium complexes | High stereoselectivity, mild reaction conditions, reduced metal waste. frontiersin.orgresearchgate.net |

| Byproducts | Metal salts, organic waste | Water | Environmentally benign. researchgate.net |

Continuous Flow Chemistry and Process Optimization for Enantioselective Production

Continuous flow chemistry is emerging as a powerful tool for the production of active pharmaceutical ingredients (APIs) and their chiral intermediates. europa.eunih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater consistency in product quality. europa.eu For enantioselective reactions, such as the synthesis of (R)-2-Amino-2-(3-fluorophenyl)ethanol, the strict control of temperature and residence time in a flow reactor is crucial for maximizing stereoselectivity and yield.

| Parameter | Batch Processing | Continuous Flow Chemistry | Advantages of Continuous Flow |

| Safety | Potential for thermal runaway in large volumes | Small reaction volumes, superior heat dissipation | Inherently safer, especially for highly exothermic reactions. europa.eu |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, residence time | Higher reproducibility and optimization potential. europa.eu |

| Productivity | Limited by vessel size and downtime between batches | Continuous operation, potential for high throughput | Increased efficiency and output. nih.gov |

| Integration | Difficult to integrate multiple steps | "Telescoped" or multi-step synthesis is feasible | Reduced manual handling, solvent waste, and plant footprint. nih.govnih.gov |

Development of Novel Catalytic Systems for Enhanced Stereocontrol

Achieving high stereocontrol is paramount in the synthesis of enantiopure compounds like (R)-2-Amino-2-(3-fluorophenyl)ethanol. Research is intensely focused on discovering and engineering novel catalytic systems that provide exceptional levels of enantioselectivity.

Biocatalysts: Enzymes such as transaminases, imine reductases, and amino acid dehydrogenases are at the forefront of this effort. nih.gov Through techniques like directed evolution, scientists can engineer these enzymes to have high activity and stereoselectivity for specific non-natural substrates, including fluorinated precursors. frontiersin.orgnih.gov For example, engineered amine dehydrogenases have been developed for the asymmetric synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. frontiersin.org

Metal-Based Catalysts: Asymmetric transfer hydrogenation using chiral ruthenium and iridium complexes is a well-established and continuously evolving method for producing chiral alcohols and amines. researchgate.netresearchgate.net Recent advancements focus on developing ligands that enhance catalytic activity and stereoselectivity. The fluorine atom in the substrate can influence catalyst-substrate interactions, and designing catalysts that leverage these electronic effects is an active area of research. rsc.org

Organocatalysis: Metal-free organocatalysts offer a sustainable alternative to transition-metal catalysts. Chiral Brønsted acids and bifunctional catalysts incorporating thiourea (B124793) or amine moieties have been successfully used in asymmetric reductive amination and related transformations to produce chiral building blocks. researchgate.net

| Catalyst Type | Example | Key Features for Stereocontrol |

| Biocatalysts | Engineered Amine Dehydrogenase (AmDH) | Precisely shaped active site tailored through directed evolution for high substrate specificity and enantioselectivity (>99% ee). frontiersin.orgnih.gov |

| Metal Complexes | Iridium complex with a chiral ligand | Cooperative catalysis where the metal center facilitates hydrogen transfer and the chiral ligand directs the stereochemical outcome. researchgate.net |

| Organocatalysts | Chiral Phosphoric Acid | Activates imines for nucleophilic attack through hydrogen bonding, creating a chiral environment that favors one enantiomer. |

Expanding the Scope of Chemical Transformations for Advanced Material Applications

Beyond its role as a pharmaceutical intermediate, (R)-2-Amino-2-(3-fluorophenyl)ethanol serves as a versatile chiral building block for advanced materials. The unique combination of a stereogenic center, an amino group, a hydroxyl group, and a fluorinated aromatic ring makes it a valuable synthon.

Chiral amino alcohols are widely used as ligands in asymmetric catalysis. alfa-chemistry.comwestlake.edu.cn The nitrogen and oxygen atoms can chelate to a metal center, forming a stable chiral complex that can catalyze a variety of asymmetric reactions. The 3-fluorophenyl group can modulate the electronic properties of the resulting catalyst, potentially enhancing its reactivity and selectivity. rsc.org

Furthermore, these compounds are being explored as components of functional materials. The incorporation of chiral, fluorinated moieties can influence the properties of polymers, liquid crystals, and organometallic frameworks. For example, the fluorine atom can engage in specific intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions), which can be used to control the self-assembly and packing of molecules in the solid state. The inherent chirality of the molecule can impart chiroptical properties to the final material, making it suitable for applications in optics and sensor technology.

Q & A

Q. What are the common synthetic routes for (R)-2-Amino-2-(3-fluorophenyl)ethanol, and how is enantiomeric purity ensured?

Synthesis typically involves asymmetric reduction of ketone precursors or resolution of racemic mixtures. For example, chiral catalysts like Ru-BINAP complexes can achieve high enantioselectivity (>90% ee) during hydrogenation of 2-(3-fluorophenyl)-2-nitroethanol intermediates . Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) validating structural integrity .

Q. How does the 3-fluorophenyl substituent influence the compound’s physicochemical properties?

The fluorine atom enhances lipophilicity (logP ≈ 1.8) and metabolic stability due to its electronegativity and small atomic radius. This substituent also strengthens hydrophobic interactions in biological systems, as observed in receptor-binding assays . Computational studies (e.g., DFT calculations) reveal fluorine’s electron-withdrawing effects stabilize the amino alcohol’s conformation, favoring interactions with enzymatic active sites .

Q. What analytical techniques are critical for characterizing (R)-2-Amino-2-(3-fluorophenyl)ethanol?

Key methods include:

- NMR Spectroscopy : Assigns stereochemistry and confirms substitution patterns (e.g., H NMR: δ 4.2 ppm for hydroxyl proton; F NMR: δ -112 ppm for fluorine) .

- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H .

- MS : Validates molecular weight (MW 169.15 g/mol) and fragmentation patterns .

Q. How does this compound compare structurally to analogs like (R)-2-Amino-2-(4-fluorophenyl)ethanol?

A comparison table highlights key differences:

| Compound | Substituent Position | logP | Biological Activity (IC₅₀) |

|---|---|---|---|

| (R)-2-Amino-2-(3-fluorophenyl)ethanol | 3-F | 1.8 | 12 µM (Enzyme X inhibition) |

| (R)-2-Amino-2-(4-fluorophenyl)ethanol | 4-F | 1.6 | 28 µM (Enzyme X inhibition) |

The 3-fluoro isomer exhibits higher potency due to better steric alignment with target sites .

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

- Catalyst Screening : Ru-(S)-DM-SEGPHOS achieves 95% ee in ketone hydrogenation .

- Solvent Optimization : Isopropanol/water mixtures reduce byproduct formation during amination .

- Process Analytics : In-line FTIR monitors reaction progress to minimize racemization .

Q. How do contradictory data on biological activity arise across studies, and how can they be resolved?

Discrepancies often stem from variations in assay conditions (e.g., cell lines, buffer pH). For example, conflicting reports on dopamine receptor modulation (EC₅₀ 10 µM vs. 50 µM) may reflect differences in cell membrane preparation methods. Standardized protocols (e.g., radioligand binding assays with HEK293T cells) and meta-analyses are recommended to reconcile results .

Q. What in silico tools predict the compound’s interaction with neurological targets like TAAR1?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding modes. Fluorine’s electronegativity strengthens hydrogen bonds with TAAR1’s Asp³·³² residue, while the hydroxyl group stabilizes interactions via water-mediated networks .

Q. How is in vivo pharmacokinetic behavior assessed, and what modifications improve bioavailability?

- ADME Studies : Radiolabeled F-tracing in rodents shows rapid absorption (Tmax = 1.2 h) but low oral bioavailability (15%) due to first-pass metabolism .

- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl prodrug) increases bioavailability to 40% .

Q. What structural analogs show promise for overcoming resistance in target enzymes?

Derivatives with bulkier substituents (e.g., 3-CF₃ or 3-Cl) exhibit improved resistance profiles. For example, (R)-2-Amino-2-(3-trifluoromethylphenyl)ethanol shows 10-fold lower IC₅₀ against mutant Enzyme X compared to the parent compound .

Methodological Considerations

- Data Contradiction Analysis : Use orthogonal assays (e.g., SPR vs. ITC) to validate binding affinities .

- Enantiomer-Specific Effects : Employ chiral chromatography to isolate (R) and (S) forms for comparative bioactivity studies .

- In Vivo Models : Zebrafish larvae are cost-effective for preliminary neuroactivity screening before rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.